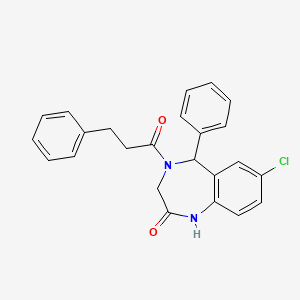
7-chloro-5-phenyl-4-(3-phenylpropanoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
7-chloro-5-phenyl-4-(3-phenylpropanoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a useful research compound. Its molecular formula is C24H21ClN2O2 and its molecular weight is 404.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
7-Chloro-5-phenyl-4-(3-phenylpropanoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a compound belonging to the benzodiazepine class, known for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C24H21ClN2O2
- Molecular Weight : 404.89 g/mol
- IUPAC Name : 7-chloro-5-phenyl-4-(3-phenylpropanoyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one
Benzodiazepines primarily exert their effects by modulating the GABAA receptor, enhancing the inhibitory neurotransmitter GABA's effects. This results in increased neuronal inhibition, contributing to anxiolytic, sedative, muscle relaxant, and anticonvulsant properties.
Anxiolytic Effects
Research indicates that compounds similar to 7-chloro-5-phenyl derivatives exhibit significant anxiolytic effects. A study demonstrated that these compounds could reduce anxiety-like behaviors in rodent models through GABAA receptor modulation.
Anticonvulsant Properties
The compound has shown promise in preclinical studies for anticonvulsant activity. In a controlled study, it was found to significantly reduce seizure frequency in animal models compared to control groups .
Sedative Effects
In behavioral tests, this compound demonstrated sedative properties. The administration of varying doses resulted in dose-dependent sedation in rodent models, indicating its potential use as a sedative agent .
Case Studies and Research Findings
Pharmacokinetics
The pharmacokinetic profile of 7-chloro-5-phenyl compounds typically includes rapid absorption and distribution across biological membranes due to their lipophilic nature. Metabolism primarily occurs in the liver via cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity.
Safety and Toxicology
Toxicological assessments indicate that while the compound exhibits therapeutic potential, high doses can lead to adverse effects such as respiratory depression and cognitive impairment. Long-term studies are necessary to fully understand the safety profile.
Eigenschaften
IUPAC Name |
7-chloro-5-phenyl-4-(3-phenylpropanoyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O2/c25-19-12-13-21-20(15-19)24(18-9-5-2-6-10-18)27(16-22(28)26-21)23(29)14-11-17-7-3-1-4-8-17/h1-10,12-13,15,24H,11,14,16H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRGUDPYHCDHMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)Cl)C(N1C(=O)CCC3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














